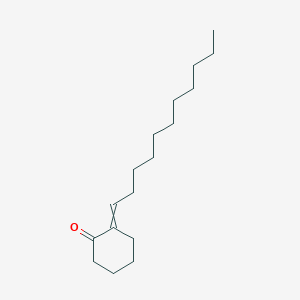
2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride is a chemical compound that belongs to the class of isoquinolinium salts. Isoquinolinium salts are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an isoquinoline ring system and a phenoxyethyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride typically involves the reaction of isoquinoline with 2-bromo-1-phenylethanone in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at room temperature, and the resulting precipitate is filtered and washed with acetonitrile to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinolinium salt to its corresponding isoquinoline.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Isoquinoline.
Substitution: Various substituted isoquinolinium salts depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride has several applications
Propiedades
Número CAS |
565418-55-5 |
|---|---|
Fórmula molecular |
C17H14ClNO2 |
Peso molecular |
299.7 g/mol |
Nombre IUPAC |
phenyl 2-isoquinolin-2-ium-2-ylacetate;chloride |
InChI |
InChI=1S/C17H14NO2.ClH/c19-17(20-16-8-2-1-3-9-16)13-18-11-10-14-6-4-5-7-15(14)12-18;/h1-12H,13H2;1H/q+1;/p-1 |
Clave InChI |
ZKHRNUVHNXTNKX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
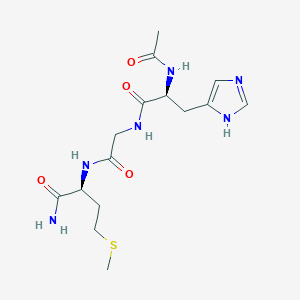
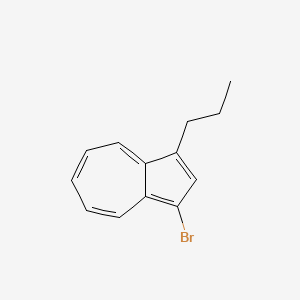
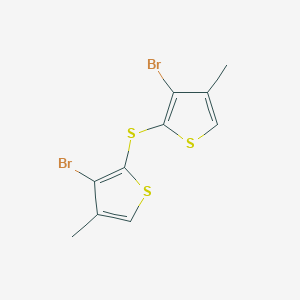
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
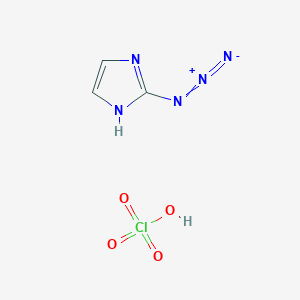

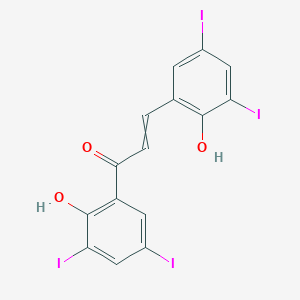
![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)

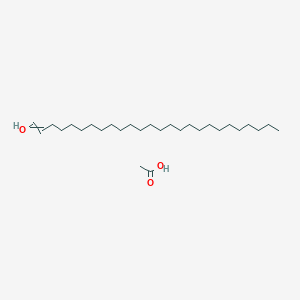
![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)
